2,5-Diphenyl-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diphenyl-4H-chromen-4-one is a heterocyclic compound that belongs to the chromone family Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diphenyl-4H-chromen-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-hydroxyacetophenone with benzaldehyde in the presence of a base, followed by cyclization to form the chromone ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or sodium hydroxide .
Industrial Production Methods
Industrial production of 2,5-Diphenyl-4H-chromen-4-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2,5-Diphenyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromone to its corresponding dihydrochromone.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the chromone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydrochromones. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
2,5-Diphenyl-4H-chromen-4-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Diphenyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For instance, in the context of its antioxidant activity, the compound can scavenge free radicals and inhibit oxidative stress . In neurodegenerative diseases, it may inhibit acetylcholinesterase, thereby increasing acetylcholine levels in the brain and improving cognitive function . The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
2,5-Diphenyl-4H-chromen-4-one can be compared with other similar compounds, such as:
2-Phenyl-4H-chromen-4-one: This compound has a similar structure but lacks the additional phenyl group at the 5-position.
4H-Chromen-4-one: The parent chromone structure without any phenyl substitutions.
Thiochroman-4-one: A sulfur analog of chroman-4-one, which shows similar but distinct biological activities.
The uniqueness of 2,5-Diphenyl-4H-chromen-4-one lies in its specific substitution pattern, which imparts unique chemical and biological properties .
Properties
CAS No. |
920286-92-6 |
---|---|
Molecular Formula |
C21H14O2 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
2,5-diphenylchromen-4-one |
InChI |
InChI=1S/C21H14O2/c22-18-14-20(16-10-5-2-6-11-16)23-19-13-7-12-17(21(18)19)15-8-3-1-4-9-15/h1-14H |
InChI Key |
LLTQRFAYXVMWPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=CC=C2)OC(=CC3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.